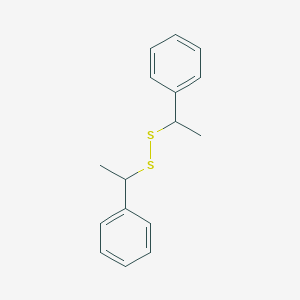
Bis(phenylethyl) disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylethyl) disulfide, also known as this compound, is a useful research compound. Its molecular formula is C16H18S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Research indicates that bis(phenylethyl) disulfide exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential use in health supplements and pharmaceuticals aimed at reducing oxidative damage .
Haemolytic Activity
Notably, this compound has been studied for its haemolytic effects. While it induces minimal oxidative damage in vitro, it has been shown to be a potent haemolytic agent in vivo, causing oxidative damage to erythrocytes and leading to severe haemolytic anemia in animal models. This property suggests potential implications for its use in understanding hemolytic disorders and developing therapeutic agents targeting such conditions .
Flavoring Agent
Thiols and disulfides play a significant role in the organoleptic properties of food. This compound is among the compounds approved for use as food flavorings due to its aromatic properties. Its ability to enhance flavors makes it valuable in the food industry, particularly in products requiring complex flavor profiles .
Preservatives
The antioxidant properties of this compound also lend it potential as a natural preservative. By inhibiting oxidative reactions that lead to spoilage, this compound could extend the shelf life of various food products while maintaining safety and quality standards.
Vulcanization Agent
In industrial chemistry, this compound can serve as a vulcanizing agent for rubber production. The disulfide bonds enhance the elasticity and durability of rubber products, making them suitable for various applications from automotive to consumer goods.
Chemical Intermediate
This compound can act as an intermediate in organic synthesis processes. Its ability to participate in further chemical reactions makes it useful for producing other valuable compounds in pharmaceuticals and agrochemicals.
Data Summary Table
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmacology | Antioxidant | Scavenges free radicals |
| Haemolytic agent | Induces oxidative damage to erythrocytes | |
| Food Science | Flavoring agent | Enhances organoleptic properties |
| Natural preservative | Inhibits spoilage through antioxidant action | |
| Industrial Chemistry | Vulcanization agent | Enhances elasticity and durability of rubber |
| Chemical intermediate | Useful for producing pharmaceuticals and agrochemicals |
Case Studies
- Haemolytic Activity Study : A study conducted on rats demonstrated that this compound caused significant haemolysis when administered, correlating its effects with oxidative stress markers. The study concluded that while the compound showed low toxicity in vitro, its in vivo effects were pronounced due to metabolic conversion processes .
- Antioxidant Efficacy : In a controlled experiment assessing the antioxidant capacity of various disulfides, this compound was found to outperform several common antioxidants, showcasing its potential for therapeutic applications aimed at combating oxidative stress-related diseases .
Propiedades
Número CAS |
52053-61-9 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-(1-phenylethyldisulfanyl)ethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
OJQUHFNDPJAUSR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |
Key on ui other cas no. |
52053-61-9 |
Sinónimos |
bis(phenylethyl) disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















